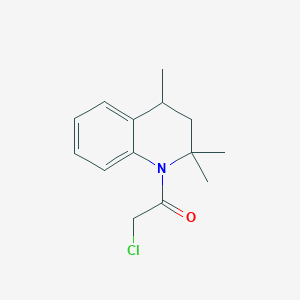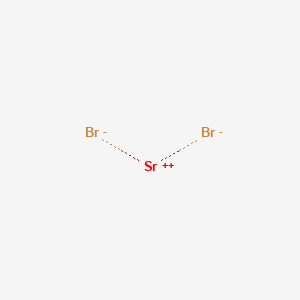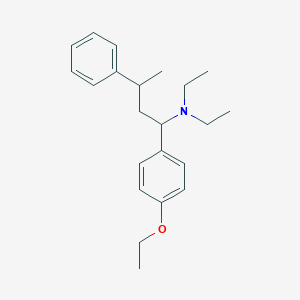
1-(p-Ethoxyphenyl)-N,N-diethyl-3-phenylbutylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(p-Ethoxyphenyl)-N,N-diethyl-3-phenylbutylamine, also known as Etizolam, is a thienodiazepine derivative that is widely used in scientific research. It is a psychoactive drug that has been shown to have anxiolytic, hypnotic, and anticonvulsant properties. Etizolam has been used in the treatment of anxiety disorders, insomnia, and epilepsy. In
Mecanismo De Acción
1-(p-Ethoxyphenyl)-N,N-diethyl-3-phenylbutylamine acts on the central nervous system by binding to the benzodiazepine site of the GABA-A receptor. This enhances the inhibitory effects of GABA, leading to a decrease in neuronal excitability and anxiolytic effects.
Efectos Bioquímicos Y Fisiológicos
1-(p-Ethoxyphenyl)-N,N-diethyl-3-phenylbutylamine has been shown to have anxiolytic, hypnotic, and anticonvulsant effects in animal models. In humans, it has been used to treat anxiety disorders, insomnia, and epilepsy. 1-(p-Ethoxyphenyl)-N,N-diethyl-3-phenylbutylamine has also been shown to have muscle relaxant and amnesic properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(p-Ethoxyphenyl)-N,N-diethyl-3-phenylbutylamine in lab experiments include its well-established pharmacological profile, its ability to produce anxiolytic and hypnotic effects, and its relatively low toxicity. However, its use is limited by its short half-life, which may require frequent dosing in experiments.
Direcciones Futuras
Future research on 1-(p-Ethoxyphenyl)-N,N-diethyl-3-phenylbutylamine could focus on its potential use in the treatment of other neurological disorders, such as depression and post-traumatic stress disorder. Additionally, further studies could investigate the long-term effects of 1-(p-Ethoxyphenyl)-N,N-diethyl-3-phenylbutylamine use and its potential for abuse and addiction. Finally, research could explore the development of new analogues of 1-(p-Ethoxyphenyl)-N,N-diethyl-3-phenylbutylamine with improved pharmacological properties.
In conclusion, 1-(p-Ethoxyphenyl)-N,N-diethyl-3-phenylbutylamine is a psychoactive drug that has been extensively studied in scientific research. Its anxiolytic, hypnotic, and anticonvulsant properties make it a valuable tool in the study of neurological disorders. However, its use is limited by its short half-life, and further research is needed to explore its potential for the treatment of other disorders and the development of new analogues.
Métodos De Síntesis
1-(p-Ethoxyphenyl)-N,N-diethyl-3-phenylbutylamine is synthesized using a multi-step process that involves the reaction of 2-ethylamino-2-phenylbutane with para-ethoxybenzaldehyde in the presence of a reducing agent. The resulting product is then purified and crystallized to obtain pure 1-(p-Ethoxyphenyl)-N,N-diethyl-3-phenylbutylamine.
Aplicaciones Científicas De Investigación
1-(p-Ethoxyphenyl)-N,N-diethyl-3-phenylbutylamine has been extensively studied in scientific research, particularly in the field of psychopharmacology. It has been used in animal models to investigate its anxiolytic, hypnotic, and anticonvulsant properties. 1-(p-Ethoxyphenyl)-N,N-diethyl-3-phenylbutylamine has also been used in human studies to evaluate its efficacy in the treatment of anxiety disorders, insomnia, and epilepsy.
Propiedades
Número CAS |
13988-32-4 |
|---|---|
Nombre del producto |
1-(p-Ethoxyphenyl)-N,N-diethyl-3-phenylbutylamine |
Fórmula molecular |
C22H31NO |
Peso molecular |
325.5 g/mol |
Nombre IUPAC |
1-(4-ethoxyphenyl)-N,N-diethyl-3-phenylbutan-1-amine |
InChI |
InChI=1S/C22H31NO/c1-5-23(6-2)22(17-18(4)19-11-9-8-10-12-19)20-13-15-21(16-14-20)24-7-3/h8-16,18,22H,5-7,17H2,1-4H3 |
Clave InChI |
FCLYRXWNSYOOPG-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(CC(C)C1=CC=CC=C1)C2=CC=C(C=C2)OCC |
SMILES canónico |
CCN(CC)C(CC(C)C1=CC=CC=C1)C2=CC=C(C=C2)OCC |
Otros números CAS |
13988-32-4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





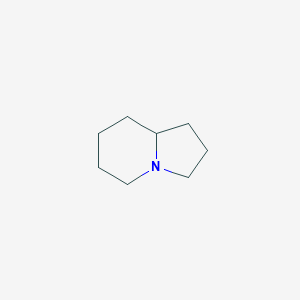
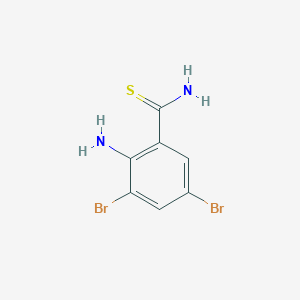


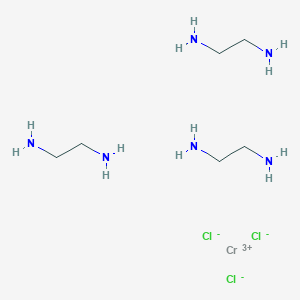
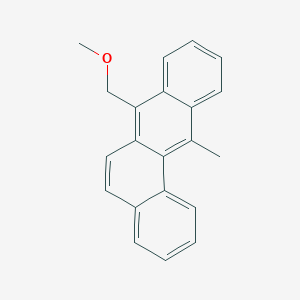
![2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis-](/img/structure/B79241.png)
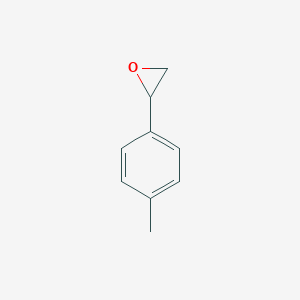
![2-Phenylindeno[2,1-b]pyran](/img/structure/B79246.png)
